TP-064 vs. EZM2302: Differential Histone Methylation Inhibition
In a direct head-to-head comparison, TP-064 markedly reduced nuclear histone methylation marks H3R17me2a and H3R26me2a, whereas EZM2302 had minimal to no effect on these same epigenetic modifications under identical experimental conditions [1]. Both compounds inhibited non-histone substrate methylation (p300, GAPDH, DRP1) comparably [1].
| Evidence Dimension | Inhibition of CARM1-mediated histone H3 arginine asymmetric dimethylation |
|---|---|
| Target Compound Data | Markedly reduced H3R17me2a and H3R26me2a levels |
| Comparator Or Baseline | EZM2302: Minimal to no effect on H3R17me2a and H3R26me2a |
| Quantified Difference | Qualitatively distinct (TP-064: significant reduction; EZM2302: no meaningful inhibition) |
| Conditions | Immunoblotting of nuclear histone extracts from MEF and MDA-MB-468 cells following inhibitor treatment |
Why This Matters
Researchers requiring inhibition of CARM1-dependent histone methylation for transcriptional regulation studies must select TP-064, as EZM2302 fails to engage this nuclear CARM1 function.
- [1] Cho Y, Kim YK. Context-specific applications of CARM1 inhibitors: functional profiles of EZM2302 and TP-064. Mol Med. 2025;31(1):322. doi:10.1186/s10020-025-01388-y View Source
